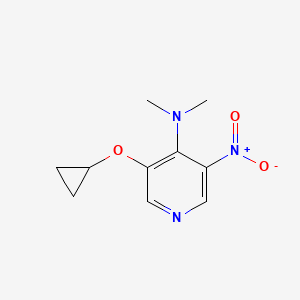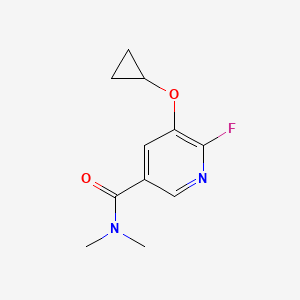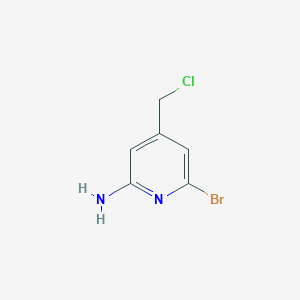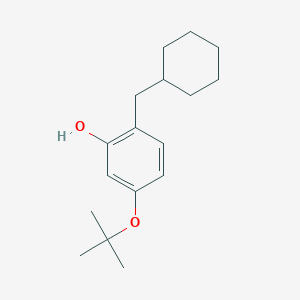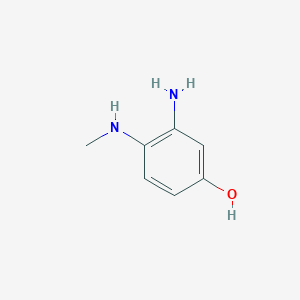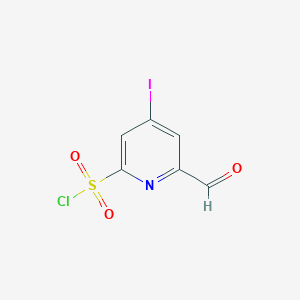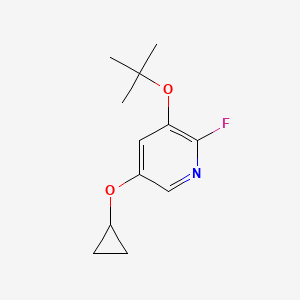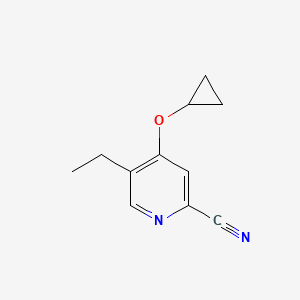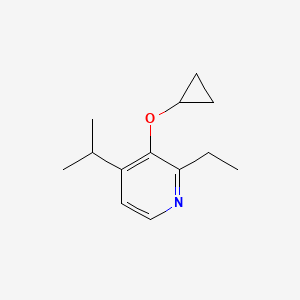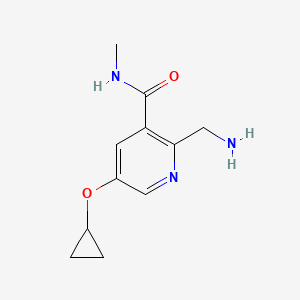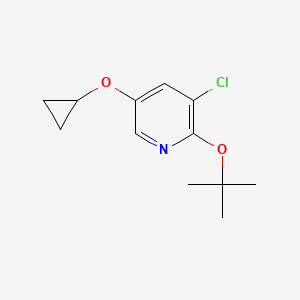
2-Tert-butoxy-3-chloro-5-cyclopropoxypyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Tert-butoxy-3-chloro-5-cyclopropoxypyridine is a chemical compound with the molecular formula C12H16ClNO2 It is a pyridine derivative that features tert-butoxy, chloro, and cyclopropoxy substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butoxy-3-chloro-5-cyclopropoxypyridine typically involves the reaction of appropriate pyridine derivatives with tert-butyl alcohol, chloro reagents, and cyclopropyl reagents under controlled conditions. One common method involves the use of tert-butyl alcohol and a chlorinating agent such as thionyl chloride or phosphorus trichloride to introduce the tert-butoxy and chloro groups, respectively. The cyclopropoxy group can be introduced using cyclopropyl bromide in the presence of a base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar reagents and conditions as described above. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Tert-butoxy-3-chloro-5-cyclopropoxypyridine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The tert-butoxy group can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products
Substitution: Formation of 2-tert-butoxy-3-substituted-5-cyclopropoxypyridine derivatives.
Oxidation: Formation of 2-tert-butoxy-3-chloro-5-cyclopropoxycarbonylpyridine.
Reduction: Formation of 2-tert-butoxy-3-chloro-5-cyclopropoxypiperidine.
Scientific Research Applications
2-Tert-butoxy-3-chloro-5-cyclopropoxypyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Tert-butoxy-3-chloro-5-cyclopropoxypyridine depends on its specific application. In chemical reactions, it acts as a reactive intermediate that can undergo various transformations. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
3-Tert-butoxy-2-chloro-5-cyclopropoxypyridine: Similar structure but with different positioning of substituents.
2-Tert-butoxy-5-chloro-3-cyclopropoxypyridine: Another isomer with different positioning of the chloro and cyclopropoxy groups.
Uniqueness
2-Tert-butoxy-3-chloro-5-cyclopropoxypyridine is unique due to its specific arrangement of substituents, which can influence its reactivity and interactions in chemical and biological systems. This uniqueness makes it valuable for specific applications where other isomers may not be as effective.
Properties
Molecular Formula |
C12H16ClNO2 |
|---|---|
Molecular Weight |
241.71 g/mol |
IUPAC Name |
3-chloro-5-cyclopropyloxy-2-[(2-methylpropan-2-yl)oxy]pyridine |
InChI |
InChI=1S/C12H16ClNO2/c1-12(2,3)16-11-10(13)6-9(7-14-11)15-8-4-5-8/h6-8H,4-5H2,1-3H3 |
InChI Key |
PUOUVFFQPUQWSE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=C(C=C(C=N1)OC2CC2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


